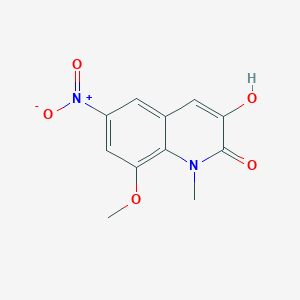
3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods often require specific catalysts, solvents, and reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce aminoquinolines.
Scientific Research Applications
Quinoline derivatives, including 3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one, have various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for diseases like malaria and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with distinct properties.
Properties
Molecular Formula |
C11H10N2O5 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O5/c1-12-10-6(4-8(14)11(12)15)3-7(13(16)17)5-9(10)18-2/h3-5,14H,1-2H3 |
InChI Key |
VZWWLFHUDXOYHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2C=C(C1=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


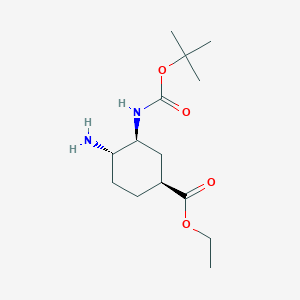
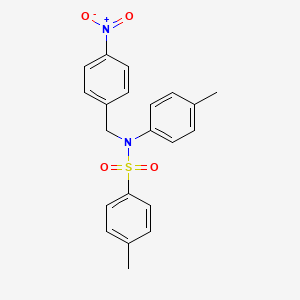
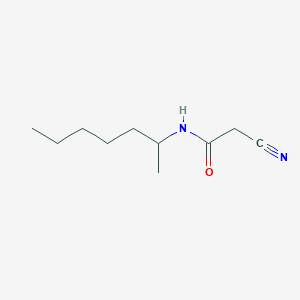
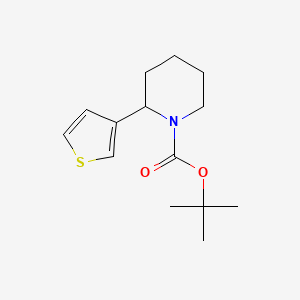

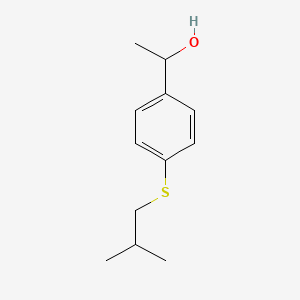
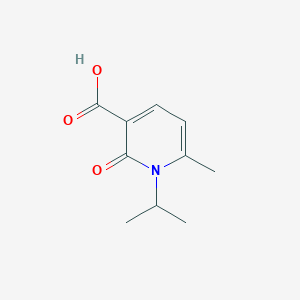
![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
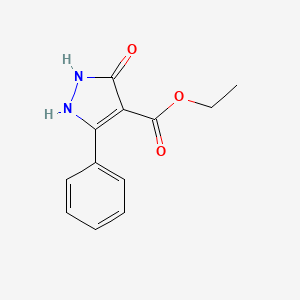
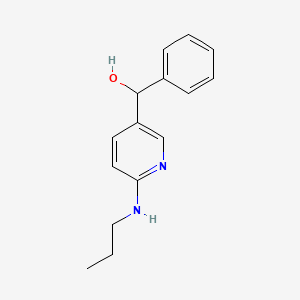
![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
